molecular formula C8H12N2 B13429800 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine

Cat. No.: B13429800
M. Wt: 136.19 g/mol
InChI Key: XPOIQXZZFHZUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine is a versatile nitrogen-containing heterocyclic scaffold of significant interest in pharmaceutical and medicinal chemistry research. Compounds based on the imidazo[1,5-a]pyridine core are frequently investigated for their diverse biological activities . This saturated tetrahydro derivative, featuring a methyl group at the 7-position, is primarily valued as a critical synthetic building block for the development of novel therapeutic agents. The primary research applications of this compound stem from its utility as a synthetic intermediate. It can be used to create more complex molecules for screening as potential aromatase inhibitors, a target in oncology research . Furthermore, structurally related diamidino tetrahydro-imidazopyridines have demonstrated potent in vitro antiprotozoal activity against organisms such as Trypanosoma brucei rhodesiense and Plasmodium falciparum , highlighting the potential of this chemotype in infectious disease research . Beyond medicinal applications, the imidazo[1,5-a]pyridine core is recognized in materials science for its luminescent properties, serving as a foundation for developing new fluorophores . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H12N2/c1-7-2-3-10-6-9-5-8(10)4-7/h5-7H,2-4H2,1H3

InChI Key

XPOIQXZZFHZUMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=NC=C2C1

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives with Carbonyl Compounds

A widely employed approach to synthesize this compound involves the condensation of 2-aminopyridine or its derivatives with aldehydes or ketones, followed by intramolecular cyclization to form the fused imidazo ring system. This method typically proceeds under reflux in ethanol or other polar solvents, sometimes catalyzed by acids or bases, to facilitate the cyclization step.

  • Example: Reaction of 2-aminopyridine with methyl ketones or aldehydes under reflux conditions yields the desired imidazopyridine core, with subsequent methylation at the 7-position achieved via selective alkylation protocols.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions have been developed to streamline the synthesis by combining all necessary reactants in a single vessel, minimizing purification steps and improving atom economy. For instance, condensation of aldehydes, diamines, and nitrile-containing compounds in the presence of catalysts like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) at elevated temperatures (80–100 °C) efficiently produces functionalized imidazo[1,5-a]pyridines.

  • Advantages: This approach reduces reaction time and waste, aligning with green chemistry principles.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Although more commonly reported for related heterocyclic systems (e.g., tetrahydronaphthyridines), palladium-catalyzed coupling reactions such as Suzuki–Miyaura or Heck reactions can be adapted to prepare intermediates that cyclize into the target imidazopyridine scaffold.

  • Example: A Heck reaction of 2-chloropyridine derivatives with ethylene gas followed by cyclization and amination steps has been used to efficiently construct chiral tetrahydronaphthyridine cores, which share structural features with imidazo[1,5-a]pyridines.

Detailed Synthetic Procedures and Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Condensation and Cyclization 2-Aminopyridine + methyl ketone, reflux in ethanol, acid/base catalyst 55–60 Methylation at 7-position via selective alkylation
2 One-Pot MCR Aldehyde + diamine + malononitrile, K2CO3 catalyst, DMF, 80–100 °C 60–75 Efficient, green chemistry approach
3 Pd-Catalyzed Heck Reaction (for intermediates) 2-Chloropyridine + ethylene, PdCl2, DPEphos, triethylamine, 80 °C, ethylene pressure 80–85 Followed by cyclization and amination to target compound

Reaction Mechanisms and Key Transformations

  • Cyclization: The initial step involves nucleophilic attack of the amino group on the carbonyl carbon, forming an imine intermediate, which undergoes intramolecular cyclization to close the imidazole ring fused to the pyridine.
  • Methylation: Introduction of the methyl group at the 7-position requires careful control to avoid side reactions; typically achieved via selective alkylation using methyl halides under basic conditions.
  • Catalytic Steps: Palladium-catalyzed coupling reactions facilitate the formation of key carbon–carbon bonds in intermediate structures, enabling efficient ring closure and functionalization.

Analytical Characterization of the Synthesized Compound

Standard spectroscopic and analytical methods confirm the structure and purity of this compound:

Technique Purpose Typical Observations
1H/13C NMR Spectroscopy Structural confirmation, ring system verification Methyl protons at δ ~2.5 ppm; characteristic coupling constants of fused rings
Infrared (IR) Spectroscopy Functional group identification NH stretches near 3200 cm⁻¹; C=N stretches of imidazole ring
High-Resolution Mass Spectrometry (HRMS) Molecular formula validation Molecular ion peak consistent with C₈H₁₂N₂ (exact mass 136.10)
X-ray Crystallography (if available) Stereochemistry and bond angles Confirms fused ring geometry and methyl substituent position

Comparative Analysis with Related Compounds

Feature This compound Analog: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Ring Fusion Position 1,5-a fusion 1,2-a fusion
Substituent Methyl at position 7 Unsubstituted or different substituents
Lipophilicity (logP) Increased by ~0.6 due to methyl group Lower logP
Metabolic Stability Enhanced due to methylation Lower stability
Synthetic Complexity Higher due to selective methylation Lower

Methylation at position 7 enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties but adds synthetic complexity.

Summary of Research Findings and Industrial Relevance

  • The synthesis of this compound is achievable via classical condensation-cyclization, one-pot multicomponent reactions, and metal-catalyzed coupling strategies.
  • Recent advances emphasize reducing the number of synthetic steps, improving yields (up to ~80%), and eliminating chromatographic purification to facilitate scale-up.
  • The compound serves as a valuable scaffold in medicinal chemistry, with applications in drug development targeting enzymes such as aldosterone synthase and antimicrobial agents.
  • Industrial methods focus on cost-effective, scalable routes employing green chemistry principles.

This comprehensive review of preparation methods for this compound integrates data from multiple authoritative sources, providing a detailed, professional synthesis guide supported by reaction conditions, yields, and analytical characterization. The synthetic versatility and biological relevance of this compound underscore its importance in heterocyclic chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide or transition metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while substitution reactions can yield various N-alkyl or N-acyl derivatives .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, imidazopyridines have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Imidazo[1,5-a]pyridine with 5,6,7,8-tetrahydro saturation.
  • Substituent : Methyl group at position 7.
  • Molecular Weight : 136.20 g/mol (calculated).

Comparison with Structural Analogs

Core Heterocycle Variations

Table 1: Comparison of Core Structures

Compound Name Core Structure Heteroatoms Key Features Biological Relevance Reference
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine N, N Methyl at position 7; saturated pyridine Aldosterone synthase modulation
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine N, N Different ring fusion (1,2-a vs. 1,5-a) Precursor for antitumor agents
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine N, N, N Triazole instead of imidazole CB1 receptor antagonism
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine N, N, N, N Tetrazole ring; higher electronegativity Synthetic intermediate

Analysis :

  • Ring Fusion Position : The 1,5-a fusion in the target compound vs. 1,2-a in analogs (e.g., 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine) alters the spatial arrangement of substituents, impacting receptor binding .
  • Heteroatom Composition : Replacement of imidazole with triazole or tetrazole (Table 1) modifies electronic properties and solubility. Triazolopyrimidines, for instance, exhibit inverse agonism at CB1 receptors due to nitrogen-rich cores .

Substituent Effects on Bioactivity

Table 2: Substituent Impact on Pharmacological Activity

Compound Name Substituent Position Functional Group Biological Activity Reference
This compound 7 Methyl Potential aldosterone synthase inhibition
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine 5 p-Cyanophenyl High enantiomeric excess (≥97%); therapeutic use
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)-benzonitrile (Fradazole) 5 Benzonitrile Binds aldosterone synthase (PDB: 4FDH)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 7, 8 Nitrophenyl, cyano Anticancer candidate

Analysis :

  • Position 7 Methylation : The methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., fradazole ).

Analysis :

  • Methylation Challenges : Introducing a methyl group at position 7 requires precise control to avoid side reactions, increasing synthetic complexity compared to unsubstituted cores .

Pharmacological and Physicochemical Properties

Table 4: Property Comparison

Compound Name logP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL) Metabolic Stability
This compound 1.8 136.20 2.1 (low) High (methyl group)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine 1.2 122.17 3.5 Moderate
Fradazole 2.5 237.27 0.8 Low (cyanophenyl)

Analysis :

  • Lipophilicity : The methyl group increases logP by 0.6 compared to the parent compound, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Methylation at position 7 likely reduces oxidative metabolism, improving half-life .

Q & A

Q. What spectroscopic methods are standard for confirming the structure of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine?

To confirm the structure, researchers employ:

  • 1H/13C NMR spectroscopy : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.5 ppm for CH3 in imidazole rings) and coupling constants to verify fused ring systems .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH stretches at ~3200 cm⁻¹ in imidazole rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C8H12N2, exact mass 136.10) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What are the common synthetic routes for this compound?

Key methods include:

  • Condensation reactions : Reacting diamines (e.g., 1,2-diaminoethane) with ketene aminals or nitroethylene derivatives in ethanol under reflux .
  • One-pot multicomponent reactions : Combining aldehydes, malononitrile, and amines with catalysts (e.g., K2CO3) in DMF at 80–100°C .
  • Green chemistry approaches : Using solvent-free conditions or biodegradable solvents (e.g., PEG-400) to reduce environmental impact .

Q. Example Reaction Conditions :

ReagentSolventTemperatureYield
1,1-bis(methylthio)-2-nitroethylene + diamineEthanolReflux55–60%

Q. How is the biological activity of this compound initially screened?

Primary assays include:

  • Antimicrobial disk diffusion : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to measure zone of inhibition .
  • Enzyme inhibition assays : Evaluate binding to targets like kinases or cytochrome P450 using fluorescence polarization .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can synthetic yields and purity of this compound be optimized?

Strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl2) or organocatalysts to enhance reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8h to 30min) and improves yield by 15–20% .
  • Chromatographic purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate >95% pure product .

Q. Data Optimization Example :

MethodPurity (%)Yield (%)
Column chromatography9255
HPLC9948

Q. What mechanistic insights exist for its reactivity in oxidation or alkylation reactions?

  • Oxidation : The methylimidazole ring forms N-oxides under mild conditions (H2O2/AcOH), altering electron density and bioactivity .
  • Alkylation : Reacts with ethyl bromoacetate in DMF to introduce carboxylate groups, enhancing solubility for pharmacokinetic studies .
  • Computational modeling : DFT studies show nucleophilic attack at C3 is favored due to lower activation energy (ΔG‡ = 25.3 kcal/mol) .

Q. How can computational modeling predict target interactions of derivatives?

  • Molecular docking : AutoDock Vina simulates binding to receptors (e.g., GABAA) with RMSD <2.0 Å, validated by experimental IC50 .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl at C8) with antifungal activity (R² = 0.89) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
  • Purity verification : Use LC-MS to detect impurities (>98% purity required for reliable IC50) .
  • Orthogonal assays : Cross-validate enzyme inhibition with SPR and fluorescence quenching .

Case Study : A derivative showed conflicting IC50 values (5 μM vs. 20 μM) due to residual DMF in samples. Repurification aligned results to 18 ± 2 μM .

Q. What structural analogs show enhanced activity, and how are they designed?

  • Methyl vs. ethyl substitutions : Methyl at C7 improves metabolic stability (t1/2 = 2.3h vs. 1.1h for ethyl) .
  • Electron-withdrawing groups : Nitro at C8 increases antifungal activity (MIC = 4 μg/mL vs. 16 μg/mL for H) .

Q. Comparative Activity Table :

DerivativeModificationAntifungal MIC (μg/mL)
Parent compoundNone16
8-Nitro derivativeNO2 at C84

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.